molecular formula C17H22ClN3O2S B2930358 (2-Methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1327647-14-2

(2-Methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2930358
CAS No.: 1327647-14-2
M. Wt: 367.89
InChI Key: NFMMAYORXMXPJG-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: . This compound features a methoxyphenyl group, a piperazine ring, and a methylthiazol moiety, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as the methoxyphenyl group and the piperazine ring. One common synthetic route includes the following steps:

  • Formation of the Methoxyphenyl Group: : This can be achieved by reacting phenol with methanol in the presence of an acid catalyst to form 2-methoxyphenol.

  • Synthesis of the Piperazine Ring: : Piperazine can be synthesized through the reaction of ethylenediamine with formaldehyde under acidic conditions.

  • Coupling of the Methoxyphenyl Group with Piperazine: : The methoxyphenyl group is then coupled with the piperazine ring using a suitable coupling agent such as carbonyldiimidazole (CDI) or a carbodiimide like dicyclohexylcarbodiimide (DCC).

  • Introduction of the Methylthiazol Moiety:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction: : Piperazine derivatives with different substituents.

  • Substitution: : Substituted piperazines with various functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

  • Medicine: : The compound has been investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: : It is used in the development of new materials and chemical processes, particularly in the fields of polymer chemistry and materials science.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the methylthiazol moiety. Similar compounds include:

  • 2-Methoxyphenylpiperazine derivatives: : These compounds share the methoxyphenyl group but may have different substituents on the piperazine ring.

  • Methylthiazol-containing compounds: : These compounds contain the methylthiazol moiety but may have different aromatic or heterocyclic groups attached.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S.ClH/c1-13-12-23-16(18-13)11-19-7-9-20(10-8-19)17(21)14-5-3-4-6-15(14)22-2;/h3-6,12H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMMAYORXMXPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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